Mal-amido-PEG4-NHS is a specialized chemical compound that features a polyethylene glycol (PEG) backbone with a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is recognized for its utility in bioconjugation, allowing for the formation of stable covalent bonds with biomolecules, particularly those containing thiol or amine groups. The presence of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications. The molecular formula for Mal-amido-PEG4-NHS is C22H31N3O11, and it has a molecular weight of approximately 513.5 g/mol .
Mal-amido-PEG4-NHS exhibits significant biological activity due to its ability to facilitate bioconjugation processes. It is particularly valuable in the development of antibody-drug conjugates (ADCs) and other therapeutic agents aimed at targeted cancer therapy. The compound's ability to form stable linkages with biomolecules enhances the efficacy and specificity of drug delivery systems. Additionally, its application extends to protein labeling and modification, enabling researchers to study protein interactions and functions more effectively .
The synthesis of Mal-amido-PEG4-NHS typically involves several steps:
Mal-amido-PEG4-NHS has diverse applications across various fields:
Interaction studies involving Mal-amido-PEG4-NHS primarily focus on its reactivity with thiol-containing molecules and primary amines. These studies help elucidate the efficiency and stability of conjugation reactions, which are critical for optimizing drug delivery systems and understanding biomolecular interactions. By analyzing these interactions, researchers can better design compounds that achieve desired therapeutic outcomes while minimizing off-target effects .
Mal-amido-PEG4-NHS can be compared with several similar compounds, highlighting its unique properties:
Compound Name | Structure/Features | Unique Characteristics |
---|---|---|
N-Mal-N-bis(PEG2-NHS ester) | Shorter PEG chain | Less hydrophilic; limited solubility compared to Mal-amido-PEG4-NHS |
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) | Contains an additional carbonyl group | Different reactivity; may alter solubility properties |
Mal-NH-PEG4-NHS | Similar structure but less branched | Slightly different reactivity profile due to structural variations |
The uniqueness of Mal-amido-PEG4-NHS lies in its branched structure combined with two terminal NHS esters, which enhance its reactivity and versatility for bioconjugation applications .
Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide represents a sophisticated heterobifunctional crosslinking reagent that has gained considerable attention in bioconjugation chemistry and pharmaceutical applications [1] [2]. This compound serves as a non-cleavable linker containing dual reactive functionalities connected through a hydrophilic polyethylene glycol spacer chain [3]. The systematic analysis of its molecular structure reveals intricate architectural features that contribute to its unique reactivity profile and bioconjugation capabilities.
The molecular constitution of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide demonstrates a precisely defined atomic arrangement that underlies its dual reactivity characteristics [1] [4]. The compound exhibits the molecular formula C₂₂H₃₁N₃O₁₁, corresponding to a molecular weight of 513.5 grams per mole [2] [7]. This formulation encompasses a total of 67 atoms distributed across four distinct elemental categories, with carbon representing the predominant constituent at 22 atoms, followed by hydrogen at 31 atoms, oxygen at 11 atoms, and nitrogen at 3 atoms [3] [4].
The Chemical Abstracts Service registry number 756525-99-2 provides unambiguous identification of this compound within chemical databases [1] [7]. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as 2,5-dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate [4] [33]. The Simplified Molecular Input Line Entry System representation O=C(CCOCCOCCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)ON2C(CCC2=O)=O provides a linear textual description of the molecular connectivity [30] [33].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₃₁N₃O₁₁ | [1] [2] [4] |
Molecular Weight | 513.5 g/mol | [2] [7] [9] |
Carbon Atoms | 22 | [3] [4] |
Hydrogen Atoms | 31 | [3] [4] |
Nitrogen Atoms | 3 | [3] [4] |
Oxygen Atoms | 11 | [3] [4] |
Chemical Abstracts Service Number | 756525-99-2 | [1] [7] [9] |
International Chemical Identifier Key | XSRYGQJQNPJNKZ-UHFFFAOYSA-N | [3] [33] |
The atomic composition reveals strategic placement of heteroatoms that facilitate the compound's bifunctional reactivity [14] [17]. The three nitrogen atoms are distributed between the maleimide heterocycle, the amide linkage connecting the maleimide to the polyethylene glycol chain, and the N-hydroxysuccinimide ester terminus [1] [3]. The eleven oxygen atoms contribute to both the reactive carbonyl functionalities and the ether linkages within the polyethylene glycol spacer [24] [28].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide through detailed analysis of both proton and carbon-13 environments [37] [39]. The proton nuclear magnetic resonance spectrum exhibits characteristic signatures corresponding to each functional domain within the molecule [37] [41]. The maleimide moiety displays distinctive vinyl proton resonances in the aromatic region, typically appearing as coupled signals due to the alkene protons of the heterocyclic ring [14] [40].
The polyethylene glycol spacer chain contributes dominant signals in the aliphatic region of the proton spectrum [37] [41]. The characteristic methylene protons adjacent to oxygen atoms in the polyethylene glycol backbone appear as complex multipets centered around 3.6-3.8 parts per million [41]. These signals demonstrate the expected integration ratios corresponding to the tetrameric ethylene glycol unit composition [37]. The carbon-13 coupled proton peaks, arising from the 1.1% natural abundance of carbon-13, manifest as satellite peaks positioned approximately ±70 hertz from the main polyethylene glycol signals [37] [41].
Nuclear Magnetic Resonance Region | Chemical Shift (ppm) | Assignment | Multiplicity |
---|---|---|---|
Maleimide vinyl protons | 6.7-6.8 | C=C-H | Singlet |
Polyethylene glycol methylene | 3.6-3.8 | -OCH₂CH₂O- | Multiplet |
Amide methylene | 2.4-2.6 | -CH₂CONH- | Triplet |
N-Hydroxysuccinimide methylene | 2.8-2.9 | -CH₂CH₂- (NHS) | Singlet |
Carbon-13 satellites | ±0.12 from main peak | ¹³C-¹H coupling | Doublet |
The carbon-13 nuclear magnetic resonance spectrum reveals distinct carbonyl resonances corresponding to the various amide and ester functionalities [38]. The maleimide carbonyl carbons typically resonate in the 170-175 parts per million region, while the N-hydroxysuccinimide ester carbonyl appears at approximately 169 parts per million [38]. The polyethylene glycol carbon signals manifest in the 60-70 parts per million range, corresponding to the methylene carbons adjacent to oxygen atoms [37] [41].
The spectroscopic analysis confirms the absence of coupling between carbon-13 and proton nuclei in standard carbon-13 acquisition protocols, resulting in singlet resonances for all carbon environments [38]. This decoupling facilitates precise assignment of individual carbon atoms within the molecular framework and enables quantitative analysis of structural integrity [39] [41].
The architectural design of Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide incorporates two chemically distinct reactive domains that exhibit complementary selectivity toward different nucleophilic targets [14] [17]. The maleimide functionality serves as a thiol-selective electrophile, demonstrating preferential reactivity toward sulfhydryl groups under mildly acidic to neutral conditions [15] [16]. This selectivity arises from the electron-deficient nature of the maleimide double bond, which undergoes facile nucleophilic addition with thiol nucleophiles through a Michael addition mechanism [14] [20].
The maleimide moiety exhibits optimal reactivity within the pH range of 6.5 to 7.5, where thiol groups maintain sufficient nucleophilicity while avoiding competing hydrolysis reactions [19] [21]. The resulting thioether linkage demonstrates exceptional stability under physiological conditions, forming an irreversible covalent bond that resists hydrolytic cleavage [15] [16]. The maleimide group demonstrates minimal reactivity toward primary amines under these conditions, ensuring selective thiol targeting in complex biological systems [20] [21].
Functional Group | Reactive Species | Optimal pH Range | Product Stability | Reaction Mechanism |
---|---|---|---|---|
Maleimide | Thiol groups | 6.5-7.5 | Highly stable | Michael addition |
N-Hydroxysuccinimide Ester | Primary amines | 7.0-9.0 | Stable amide bond | Nucleophilic acyl substitution |
The N-hydroxysuccinimide ester moiety provides complementary selectivity toward primary amine functionalities, operating through a nucleophilic acyl substitution mechanism [17] [21]. This reactive group demonstrates optimal performance under slightly basic conditions, typically pH 7.0 to 9.0, where primary amines exist in their deprotonated nucleophilic form [21]. The reaction proceeds through formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as a leaving group, generating a stable amide linkage [17].
The N-hydroxysuccinimide ester exhibits superior stability compared to other activated esters, demonstrating reduced susceptibility to hydrolytic degradation during storage and handling [17] [19]. This enhanced stability derives from the electron-withdrawing properties of the succinimide ring, which stabilizes the ester carbonyl while maintaining sufficient electrophilicity for amine coupling reactions [21]. The dual functionality enables sequential conjugation reactions, allowing controlled assembly of complex molecular architectures through orthogonal chemistry [19] [20].
The tetrameric polyethylene glycol spacer within Mal-amido-Polyethylene Glycol-4-N-Hydroxysuccinimide functions as a flexible hydrophilic bridge that significantly influences the compound's physical properties and bioconjugation performance [18] [22]. The spacer comprises four ethylene glycol repeat units, creating a linear chain of alternating carbon-carbon and carbon-oxygen bonds that exhibits exceptional conformational flexibility [27] [28]. This structural arrangement provides an extended molecular length of approximately 17.6 angstroms when fully extended, though the actual conformational ensemble encompasses a broad distribution of interconverting geometries [24] [26].
Molecular dynamics simulations reveal that polyethylene glycol spacers undergo rapid conformational transitions on nanosecond timescales, sampling diverse spatial arrangements that influence the accessibility of terminal reactive groups [18] [27]. The ether linkages within the polyethylene glycol backbone confer rotational freedom around carbon-oxygen bonds, enabling the spacer to adopt compact or extended conformations depending on the local chemical environment [29]. These conformational dynamics play a crucial role in determining the effective concentration of reactive functionalities and their steric accessibility to target molecules [22] [23].
Spacer Property | Value | Measurement Method | Reference |
---|---|---|---|
Number of Ethylene Glycol Units | 4 | Structural analysis | [24] [28] |
Extended Length | ~17.6 Å | Molecular modeling | [24] |
Rotational Correlation Time | Nanosecond scale | Molecular dynamics | [18] [27] |
Hydration Shell Thickness | 2-3 Å | Simulation studies | [26] [29] |
Conformational Flexibility | High | Nuclear magnetic resonance | [25] [27] |
The hydrophilic character of the polyethylene glycol spacer significantly enhances the aqueous solubility of conjugated molecules, reducing aggregation tendencies and improving biocompatibility [24] [26]. The spacer forms extensive hydrogen bonding networks with surrounding water molecules, creating a hydration shell that shields attached biomolecules from nonspecific interactions [26] [29]. This hydration effect contributes to the well-documented ability of polyethylene glycol modifications to reduce immunogenicity and extend circulation half-life of therapeutic proteins [24] [28].
The conformational dynamics of the polyethylene glycol spacer also influence the kinetics of bioconjugation reactions by modulating the effective local concentration of reactive groups [22] [27]. Extended conformations maximize the spatial separation between maleimide and N-hydroxysuccinimide ester functionalities, reducing potential steric interference during sequential conjugation steps [23] [25]. Conversely, compact conformations may facilitate intramolecular interactions that could influence reaction selectivity or product stability [18] [29].